Tandospirone possesses a characteristic azapirone core structure with a pyrimidine ring fused to a cyclohexane ring, further substituted with a piperazine ring and a complex aromatic system. The exact spatial arrangement of atoms and bond lengths contributes to its specific binding affinity for the 5-HT1A receptor. []
Tandospirone acts as a partial agonist at the serotonin 5-HT1A receptor. As a partial agonist, it binds to the receptor and activates it but to a lesser extent than the endogenous ligand, serotonin. This partial agonism at 5-HT1A receptors, particularly in the hippocampus and prefrontal cortex, is believed to contribute to its anxiolytic effects by modulating neuronal activity and neurotransmitter release in brain regions involved in anxiety regulation. [, , ]
Tandospirone has demonstrated efficacy in managing Behavioral and Psychological Symptoms of Dementia (BPSD) in elderly patients, even in the oldest-old population. [, ] Studies show improvements in anxiety, agitation, and other behavioral disturbances associated with dementia.
Research suggests that Tandospirone may attenuate repetitive behaviors and cognitive impairments observed in autism spectrum disorder (ASD). [] This is linked to its potential to modulate the excitation/inhibition imbalance in specific brain regions, potentially offering a novel therapeutic approach for ASD.
Tandospirone has shown promise in improving anxiety symptoms and attention in patients with Alzheimer’s disease (AD) [], suggesting potential as an adjunctive therapy for cognitive and behavioral symptoms associated with AD.
Studies indicate Tandospirone's effectiveness in combination therapy for patients with irritable bowel syndrome with diarrhea (IBS-D) and anxiety. [] This highlights its potential in addressing the interplay between gastrointestinal and psychological factors in IBS.
Research suggests that Tandospirone may ameliorate brain energy metabolism abnormalities in the prefrontal cortex caused by NMDA receptor blockade, a mechanism implicated in schizophrenia. [] This finding supports its potential as a therapeutic agent for cognitive impairment associated with schizophrenia.
Studies demonstrate that Tandospirone improves sleep disturbances induced by prolonged ACTH administration in rats, suggesting its potential in treating sleep disorders. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: